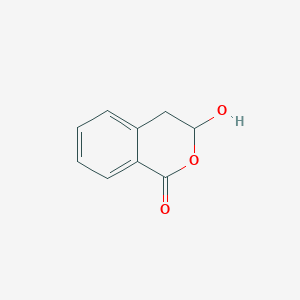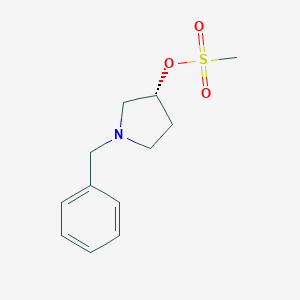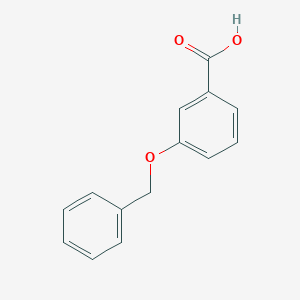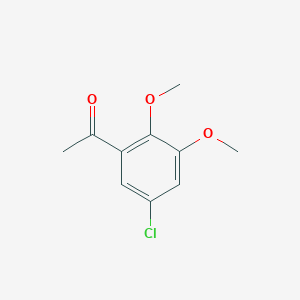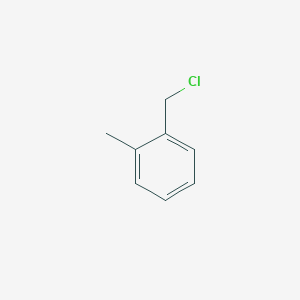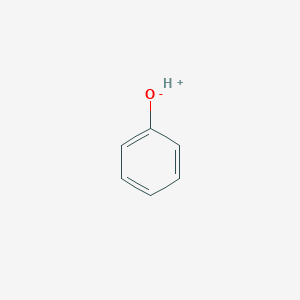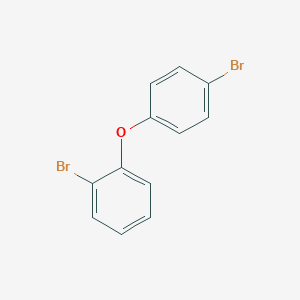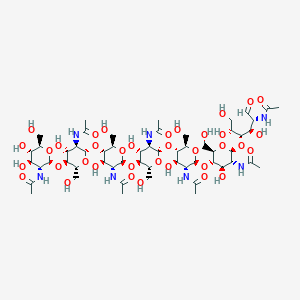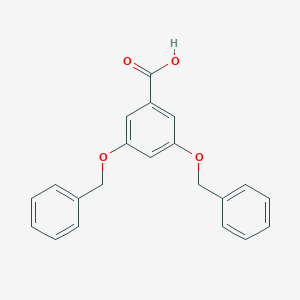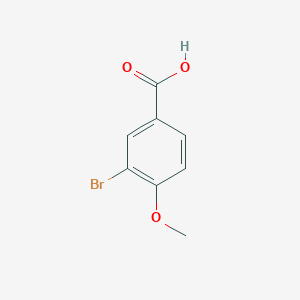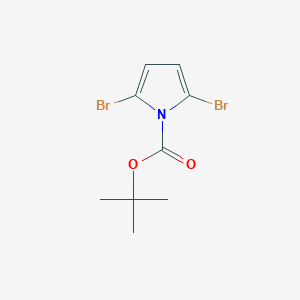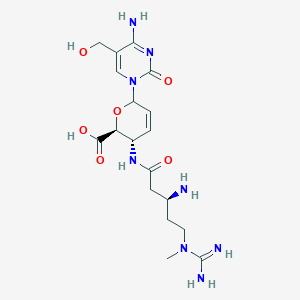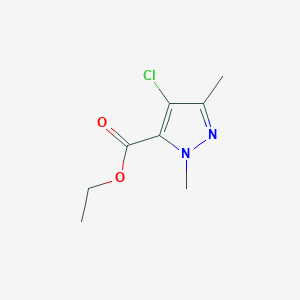
3-Acetamido-5-iodoproflavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-5-iodoproflavine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of proflavine and has been synthesized through various methods.
Applications De Recherche Scientifique
3-Acetamido-5-iodoproflavine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Acetamido-5-iodoproflavine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
3-Acetamido-5-iodoproflavine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Acetamido-5-iodoproflavine in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Acetamido-5-iodoproflavine. One of the major directions is to further investigate its anti-cancer properties and develop new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as wound healing and inflammation.
Méthodes De Synthèse
3-Acetamido-5-iodoproflavine can be synthesized through various methods. One of the most common methods is the reaction of proflavine with iodine and acetic anhydride. In this method, proflavine is first treated with iodine to form 3-iodoproflavine. This compound is then treated with acetic anhydride to form 3-Acetamido-5-iodoproflavine.
Propriétés
Numéro CAS |
121284-42-2 |
|---|---|
Nom du produit |
3-Acetamido-5-iodoproflavine |
Formule moléculaire |
C15H12IN3O |
Poids moléculaire |
377.18 g/mol |
Nom IUPAC |
N-(6-amino-5-iodoacridin-3-yl)acetamide |
InChI |
InChI=1S/C15H12IN3O/c1-8(20)18-11-4-2-9-6-10-3-5-12(17)14(16)15(10)19-13(9)7-11/h2-7H,17H2,1H3,(H,18,20) |
Clé InChI |
MVLIXHWFINSYEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
SMILES canonique |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
Autres numéros CAS |
121284-42-2 |
Synonymes |
3-acetamido-5-iodo-6-aminoacridine 3-acetamido-5-iodoproflavine 3-acetamido-5-iodoproflavine, (125I)-isomer 3-AMIPF iodoacetylproflavine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



